![molecular formula C14H19N3O4 B12482695 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol](/img/structure/B12482695.png)
2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol
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Overview
Description
2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol is a complex organic compound that features a benzylamine structure with additional functional groups, including a methoxy group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Benzylation: The benzylamine moiety can be introduced through reductive amination of benzaldehyde derivatives with appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Substitution: The methoxy and oxadiazole groups can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include imines, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer proliferation.
- Case Study : A study demonstrated that derivatives of oxadiazole showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways .
Antimicrobial Properties
Compounds similar to 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol have been investigated for their antimicrobial efficacy.
- Case Study : In vitro studies revealed that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mode of action was attributed to disruption of bacterial cell membranes .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of similar compounds in models of neurodegenerative diseases.
- Case Study : Research indicated that oxadiazole derivatives could mitigate oxidative stress in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease .
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science.
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with enhanced properties.
- Data Table: Polymer Characteristics
Polymer Type Properties Application Area Conductive Polymers High electrical conductivity Electronics Biodegradable Polymers Eco-friendly degradation rates Packaging
Coatings and Adhesives
Due to its chemical stability and adhesion properties, the compound is being evaluated for use in coatings and adhesives.
Mechanism of Action
The mechanism by which 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol exerts its effects depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}amino)ethanol: Similar structure but with variations in the aromatic ring substitution pattern.
2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)propane: Similar structure but with a different alkyl chain length.
Uniqueness
The unique combination of functional groups in 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol provides distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Biological Activity
The compound 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H17N3O4
Structural Features
The compound features a benzyl group substituted with a methoxy and an oxadiazole moiety, which is significant for its interaction with biological targets.
Antiproliferative Activity
Recent studies have highlighted the compound's potential as an antiproliferative agent. For instance, derivatives with similar oxadiazole structures have shown significant activity against various cancer cell lines. The following table summarizes the antiproliferative effects observed in related compounds:
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast) | 3.1 | |
Compound B | HCT116 (Colon) | 5.3 | |
Compound C | H460 (Lung) | 4.0 |
These results indicate that compounds with similar structural features to This compound may exhibit selective cytotoxicity towards cancer cells.
The proposed mechanism of action for compounds containing oxadiazole derivatives often involves:
- Inhibition of Cell Proliferation : Targeting pathways involved in cell cycle regulation.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Antioxidant Activity : Reducing oxidative stress within cells, which can contribute to cancer progression.
Antiviral Activity
Some derivatives of compounds related to This compound have been assessed for antiviral properties, particularly against Hepatitis B virus (HBV). The following findings summarize their efficacy:
These results suggest that modifications on the benzyl and oxadiazole groups can enhance antiviral activity.
Antibacterial Activity
Research has also explored the antibacterial properties of similar compounds:
These studies indicate that certain structural features are crucial for antibacterial efficacy.
Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of oxadiazole-containing compounds and evaluated their biological activities against multiple cancer cell lines. The most promising candidates exhibited low IC50 values and were further investigated for their mechanisms of action .
Study 2: Antiviral Screening
Another research effort focused on screening various oxadiazole derivatives for antiviral properties against HBV. The study found that specific modifications significantly enhanced antiviral activity compared to standard treatments .
Properties
Molecular Formula |
C14H19N3O4 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methylamino]ethanol |
InChI |
InChI=1S/C14H19N3O4/c1-10-16-14(21-17-10)9-20-12-4-3-11(7-13(12)19-2)8-15-5-6-18/h3-4,7,15,18H,5-6,8-9H2,1-2H3 |
InChI Key |
DVNDUNBVEGAFDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCO)OC |
Origin of Product |
United States |
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